molecular formula C24H17F3N2O5 B2981964 3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888456-00-6

3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No. B2981964
CAS RN: 888456-00-6
M. Wt: 470.404
InChI Key: VNNPPFWEFYYYFW-UHFFFAOYSA-N
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Description

3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including those with methoxy substituents, have been studied for their potential as antioxidants. For instance, Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, indicating their role in scavenging free radicals and potential antioxidant activity (Jovanović et al., 2020). Similarly, Perin et al. (2018) synthesized a range of N-arylbenzamides with methoxy groups, finding improved antioxidative properties in some systems relative to reference molecules (Perin et al., 2018).

Neuroprotective Effects

Cho et al. (2015) synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities, suggesting potential applications in neuroprotection (Cho et al., 2015).

Corrosion Inhibition

Mishra et al. (2018) investigated the corrosion inhibition behavior of N-Phenyl-benzamide derivatives, including methoxy substituted compounds, on mild steel in acidic conditions. Their findings indicate potential applications of these compounds in protecting metals from corrosion (Mishra et al., 2018).

Catalytic Applications

Wang and Widenhoefer (2004) studied the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide. This research suggests potential catalytic applications for benzamide derivatives in organic synthesis (Wang and Widenhoefer, 2004).

Antimicrobial Activities

Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces and evaluated its antimicrobial activities. This study highlights the potential of benzamide derivatives in developing new antimicrobial agents (Yang et al., 2015).

properties

IUPAC Name

3-[(3-methoxybenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O5/c1-32-17-6-4-5-14(13-17)22(30)29-20-18-7-2-3-8-19(18)33-21(20)23(31)28-15-9-11-16(12-10-15)34-24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNPPFWEFYYYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

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